
2,5-Dichlorchinazolin
Übersicht
Beschreibung
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline 3-oxides and their derivatives are particularly interesting due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloroquinazoline is characterized by the presence of two chlorine atoms, two nitrogen atoms, and four carbon atoms .
Chemical Reactions Analysis
Quinazoline derivatives, including 2,5-Dichloroquinazoline, can undergo various chemical reactions. For instance, microwave irradiation (MWI) has been applied in different organic transformations to result in the rapid formation of desired compounds . Another common reaction involves 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone that mediates hydride transfer reactions .
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorchinazolin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Synthese von Chinazolin-Derivaten: Chinazolin-Derivate werden durch verschiedene Methoden synthetisiert, darunter kupferkatalysierte Ullmann-artige Kupplungsprozesse. Diese Verbindungen haben signifikante biologische Aktivitäten, was sie zu einem Schwerpunkt der Synthese- und Bioaktivitätsforschung macht .
Zytotoxische Wirkstoffe in der Krebsforschung: Chinazoline werden auf ihr Potenzial als zytotoxische Wirkstoffe gegen Krebs untersucht. Die Entwicklung und Synthese von Chinazolinon-Verbindungen zielt darauf ab, neue Behandlungen für dieses große Problem der öffentlichen Gesundheit zu entwickeln .
DNA-Interkalatoren: Einige Chinazolin-Derivate werden als DNA-Interkalatoren konzipiert, die an DNA binden und möglicherweise die Topoisomerase II hemmen können, ein Enzym, das an der DNA-Replikation und Zellteilung beteiligt ist. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antikrebsmittel .
Biologische Aktivitäten: Chinazoline zeigen eine Reihe von biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende, antimikrobielle, antivirale, antihypertensive, Antikonvulsiva, antidiabetische, antioxidative Aktivitäten und Adenosin-Rezeptor-Antagonismus. Diese vielfältigen Wirkungen machen sie wertvoll für die medizinische Forschung .
Photophysikalische Eigenschaften: Chinazoline werden aufgrund ihrer photophysikalischen Eigenschaften auch bei der Entwicklung neuer Fluorophore eingesetzt. Diese Anwendung ist wichtig für die Herstellung von Bildgebungsmitteln und Sensoren .
Oxidationsreaktionen: Derivate wie DDQ (2,3-Dichlor-5,6-dicyan-1,4-benzochinon) werden aufgrund ihres hohen Reduktionspotenzials und zugänglicher Oxidationsstufen als Oxidationsmittel in chemischen Reaktionen eingesetzt .
Zukünftige Richtungen
Quinazoline derivatives, including 2,5-Dichloroquinazoline, continue to attract attention due to their significant biological activities and potential therapeutic applications . Future research will likely focus on designing and synthesizing new quinazoline-based compounds as potential drugs for various diseases .
Wirkmechanismus
Target of Action
2,5-Dichloroquinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.
Mode of Action
It is known that quinazoline derivatives can inhibit histone methyltransferase (g9a) and g9a-like protein (glp) . These enzymes are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these enzymes, 2,5-Dichloroquinazoline may alter gene expression patterns, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by 2,5-Dichloroquinazoline are likely related to its inhibition of histone methylation. This process is a key part of the epigenetic regulation of gene expression, and its disruption can lead to changes in a wide range of cellular processes
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring, such as the dichloro substitution in 2,5-Dichloroquinazoline.
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 2,5-Dichloroquinazoline remains to be determined.
Eigenschaften
IUPAC Name |
2,5-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFDZKBQKLGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697081 | |
| Record name | 2,5-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445041-29-2 | |
| Record name | 2,5-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



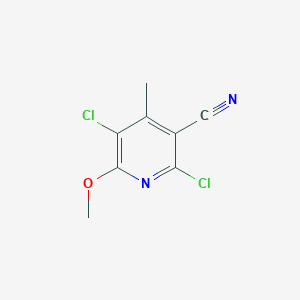

![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

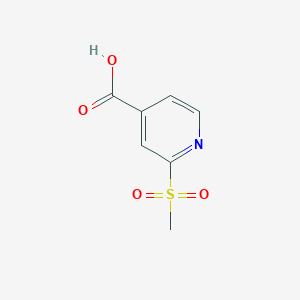
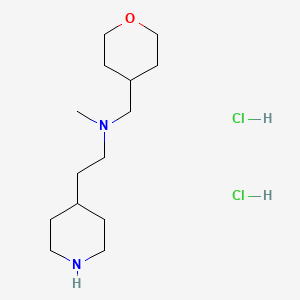
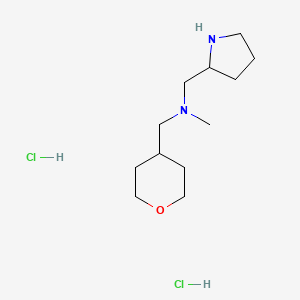
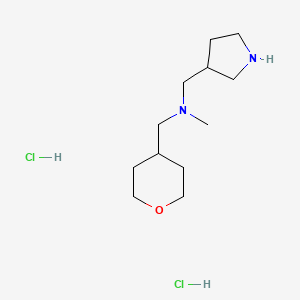
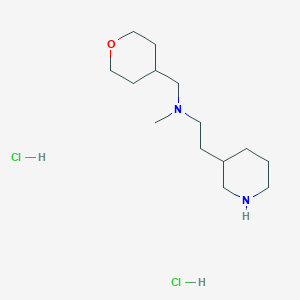
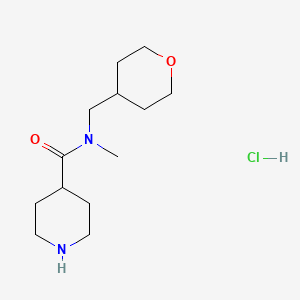


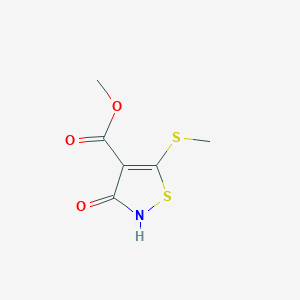
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)